molecular formula C9H11NO2 B13951794 4-{[(2S)-Oxiran-2-yl]methoxy}aniline CAS No. 457897-85-7

4-{[(2S)-Oxiran-2-yl]methoxy}aniline

Katalognummer: B13951794
CAS-Nummer: 457897-85-7
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: ALBWDNPLQOJPCK-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2S)-Oxiran-2-yl]methoxy}aniline is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features an oxirane (epoxide) ring attached to a methoxy group, which is further connected to an aniline moiety. The presence of the oxirane ring makes it a valuable intermediate in organic synthesis due to its high reactivity.

Vorbereitungsmethoden

The synthesis of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:

Analyse Chemischer Reaktionen

4-{[(2S)-Oxiran-2-yl]methoxy}aniline undergoes various chemical reactions due to the presence of the reactive oxirane ring and the aniline group. Some of the common reactions include:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield a β-amino alcohol.

    Substitution Reactions: The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Wissenschaftliche Forschungsanwendungen

4-{[(2S)-Oxiran-2-yl]methoxy}aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline primarily involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, the compound can interact with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect their function .

Vergleich Mit ähnlichen Verbindungen

4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be compared with other similar compounds such as 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline. These compounds share structural similarities but differ in their functional groups and reactivity:

Eigenschaften

CAS-Nummer

457897-85-7

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

4-[[(2S)-oxiran-2-yl]methoxy]aniline

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1

InChI-Schlüssel

ALBWDNPLQOJPCK-SECBINFHSA-N

Isomerische SMILES

C1[C@H](O1)COC2=CC=C(C=C2)N

Kanonische SMILES

C1C(O1)COC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.